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Compound of Interest

Compound Name: (5-Chloro-indan-1-yl)-methanol

CAS No.: 711017-67-3

Cat. No.: B8185291 Get Quote

Executive Summary & Chemical Identity
5-Chloro-1-(hydroxymethyl)indane (IUPAC: (5-chloro-2,3-dihydro-1H-inden-1-yl)methanol)

represents a high-value chiral building block in medicinal chemistry. Structurally, it consists of a

bicyclic indane core substituted with a chlorine atom at the C5 position and a primary

hydroxymethyl group at the benzylic C1 position.

This scaffold is a critical pharmacophore precursor, sharing structural homology with serotonin

modulators and melatonin receptor agonists. Its utility lies in the C1-hydroxymethyl handle,

which serves as a versatile pivot for chain extension, amination (via mesylation/azide

displacement), or direct receptor binding interactions.
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Property Value (Calculated/Observed)

IUPAC Name (5-chloro-2,3-dihydro-1H-inden-1-yl)methanol

Molecular Formula C₁₀H₁₁ClO

Molecular Weight 182.65 g/mol

Precursor CAS 42348-86-7 (5-Chloro-1-indanone)

Chirality
1 Stereocenter (C1); exists as (R) and (S)

enantiomers

LogP (Calc) ~2.3 – 2.6

H-Bond Donors 1 (Primary Alcohol)

H-Bond Acceptors 1

Synthetic Architecture
The synthesis of 5-chloro-1-(hydroxymethyl)indane is rarely a direct isolation from natural

sources; it is engineered from the commercially robust precursor 5-chloro-1-indanone.

As a Senior Application Scientist, I recommend the Exocyclic Methylene Homologation Route

for research-scale production due to its regiochemical precision. This pathway avoids the over-

reduction often seen in carboxylic acid routes.

Pathway Logic: The Wittig-Hydroboration Protocol
Olefination: Conversion of the C1 ketone to an exocyclic methylene using a Wittig reagent.

This installs the necessary carbon atom.

Hydroboration-Oxidation: Anti-Markovnikov addition of water across the double bond. This

step is the stereodefining event. Using standard borane (BH₃·THF) yields a racemate,

whereas chiral boranes (e.g., Ipc₂BH) allow for enantioselective access to the (R) or (S)

isomer.

DOT Diagram: Synthetic Workflow
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Figure 1: Step-wise synthetic conversion from the indanone precursor to the hydroxymethyl

target via exocyclic olefination.

Detailed Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. All steps must be performed under an inert

atmosphere (Nitrogen or Argon).

Step A: Methylenation (Wittig Reaction)
Objective: Convert 5-chloro-1-indanone to 5-chloro-1-methylene-2,3-dihydro-1H-indene.

Reagent Prep: In a flame-dried flask, suspend methyltriphenylphosphonium bromide (1.2

equiv) in anhydrous THF (0.5 M).

Deprotonation: Cool to 0°C. Add n-BuLi (1.2 equiv) dropwise. The solution yields a

characteristic yellow ylide color. Stir for 30 min.

Addition: Cannulate a solution of 5-chloro-1-indanone (1.0 equiv) in THF into the ylide

solution.

Reaction: Warm to room temperature and reflux for 4–6 hours. Monitor by TLC

(Hexane/EtOAc 9:1). The ketone spot (Rf ~0.4) should disappear; the non-polar alkene (Rf
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~0.8) will appear.

Workup: Quench with sat. NH₄Cl.[1] Extract with Et₂O. Dry over MgSO₄ and concentrate.

Purify via silica flash chromatography (100% Hexanes) to remove triphenylphosphine oxide.

Step B: Hydroboration-Oxidation
Objective: Regioselective installation of the primary alcohol.

Hydroboration: Dissolve the Step A alkene (1.0 equiv) in anhydrous THF. Cool to 0°C.

Addition: Add BH₃·THF (1.0 M, 0.5 equiv) dropwise. Crucial: For enantioselective synthesis,

replace BH₃ with (-)-Ipc₂BH (1.2 equiv) at -25°C.

Oxidation: Once the alkene is consumed (approx. 2h), carefully add 3M NaOH (1.2 equiv)

followed by 30% H₂O₂ (1.2 equiv). Caution: Exothermic reaction. Maintain temperature

<10°C.

Isolation: Stir for 1h at room temperature. Extract with EtOAc. Wash with brine.

Purification: The crude oil is purified via column chromatography (Hexane/EtOAc 3:1). The

product is typically a viscous oil or low-melting solid.

Analytical Characterization & Validation
To ensure the integrity of the synthesized scaffold, the following spectral signatures must be

validated.
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Technique Diagnostic Signal Structural Confirmation

¹H NMR (400 MHz, CDCl₃) δ 3.60–3.80 (m, 2H)
Confirms -CH₂OH

(Diastereotopic protons).

δ 3.20–3.35 (m, 1H)
Confirms C1-H (Benzylic

methine).

δ 7.10–7.30 (m, 3H)
Aromatic pattern consistent

with 5-chloro substitution.

¹³C NMR δ ~65.0 ppm
Primary alcohol carbon (CH₂-

OH).

δ ~45.0 ppm Benzylic C1 stereocenter.

IR Spectroscopy 3300–3400 cm⁻¹ Broad O-H stretch (Alcohol).

HRMS (ESI) [M+H]⁺ or [M+Na]⁺
Matches calculated mass for

C₁₀H₁₁ClO.

Pharmaceutical Applications
The 5-chloro-1-(hydroxymethyl)indane scaffold is a privileged structure in CNS drug discovery.

Melatonin Receptor Agonism
The indane ring mimics the indole core of melatonin. The 5-chloro substituent often enhances

metabolic stability and receptor affinity compared to the native methoxy group. The C1-

hydroxymethyl group is a bioisostere for the amide side chain found in drugs like Ramelteon,

serving as a linker to install propionamide or similar motifs.

Monoamine Transporter Inhibitors
This scaffold is homologous to precursors used for Indatraline (a non-selective monoamine

transporter inhibitor). The hydroxymethyl group can be converted to an amine via:

Mesylation (

OMs) followed by Azidation (
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N₃) and Reduction (

NH₂).

This creates 1-(aminomethyl)-5-chloroindane derivatives, which are potent scaffolds for

serotonin/norepinephrine reuptake inhibition.

DOT Diagram: Functionalization Logic
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Figure 2: Divergent synthesis pathways from the hydroxymethyl scaffold to bioactive CNS

agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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